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Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

The therapeutic efficacy of monoclonal antibodies (mAbs) is not solely dependent on their

antigen-binding specificity but is also critically modulated by their Fc-mediated effector

functions. These functions, which include Antibody-Dependent Cell-Mediated Cytotoxicity

(ADCC) and Complement-Dependent Cytotoxicity (CDC), are profoundly influenced by the

glycosylation profile of the Fc region, specifically the N-glycan attached to asparagine 297

(Asn297). The G0 glycoform, which lacks terminal galactose and fucose residues, has

garnered significant attention for its ability to dramatically enhance ADCC activity. This

document provides detailed application notes and protocols for studying antibody effector

functions using mAbs enriched with the G0 N-glycan.

Application Notes
The Significance of G0 N-glycans in Antibody Effector
Function
N-linked glycosylation of the IgG Fc domain is a critical quality attribute that dictates the

structural integrity and biological activity of the antibody.[1][2] The absence of core fucose on

the Asn297 glycan (afucosylation), resulting in a G0 glycoform, is the most significant

modification for enhancing ADCC.[3][4][5] This enhancement is primarily due to a substantial

increase in the binding affinity of the antibody's Fc region to the FcγRIIIa (CD16a) receptor

expressed on the surface of immune effector cells like Natural Killer (NK) cells. The increased
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affinity, which can be up to 100-fold higher than that of fucosylated antibodies, leads to more

potent and efficient elimination of target cells.

Conversely, Complement-Dependent Cytotoxicity (CDC) is less affected by fucosylation and is

more influenced by the presence of terminal galactose residues. Antibodies with higher levels

of galactosylation (G1 and G2 glycoforms) exhibit enhanced binding to C1q, the initiating

protein of the classical complement cascade, leading to more effective CDC. Therefore, the

specific glycoform of a therapeutic antibody can be engineered to either enhance ADCC (G0)

or CDC (G1/G2), depending on the desired mechanism of action for a particular therapeutic

application.

Key Applications in Research and Drug Development
Cancer Immunotherapy: Enhancing the ADCC activity of anti-cancer antibodies is a key

strategy to improve their clinical efficacy. By utilizing G0-engineered mAbs, researchers can

more effectively target and eliminate tumor cells.

Infectious Diseases: For viral infections where infected cells display viral antigens on their

surface, G0 antibodies can potentiate the immune system's ability to clear these infected

cells through enhanced ADCC.

Autoimmune Diseases: In certain autoimmune contexts, depleting specific immune cell

populations via ADCC can be a therapeutic goal.

Structure-Function Studies: Isolating and studying different glycoforms, including G0, allows

for a deeper understanding of the intricate relationship between Fc glycosylation and

antibody effector functions.

Data Presentation
The following tables summarize quantitative data from various studies, highlighting the impact

of G0/afucosylation on antibody effector functions.
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Glycoform
Target Cell
Line

Effector
Cells

ADCC
Activity
(EC50,
ng/mL)

Fold
Increase vs.
Fucosylate
d

Reference

Fucosylated WIL2-S
Human

PBMCs
~100 -

Afucosylated

(G0)
WIL2-S

Human

PBMCs
~10 ~10

Fucosylated Raji
Human NK

cells
- -

Afucosylated

(G0)
Raji

Human NK

cells
- ~40

Table 1: Comparative ADCC Activity of Fucosylated vs. Afucosylated Antibodies. This table

illustrates the significant enhancement in ADCC potency (lower EC50 values) observed with

afucosylated antibodies across different target cell lines and effector cells.

Glycoform
FcγRIIIa (V158)
Binding Affinity
(KD, nM)

Fold Increase vs.
Fucosylated

Reference

Fucosylated ~150 -

Afucosylated (G0) ~1.5 ~100

Table 2: FcγRIIIa Binding Affinity. This table demonstrates the dramatically increased binding

affinity of afucosylated antibodies to the high-affinity V158 allotype of the FcγRIIIa receptor.
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Glycoform C1q Binding
CDC Activity (%
Lysis)

Reference

G0F Low Low

G1F Intermediate Intermediate

G2F High High

Table 3: Impact of Galactosylation on CDC Activity. This table shows a positive correlation

between the level of galactosylation and both C1q binding and CDC activity.

Experimental Protocols
Protocol 1: Preparation of Afucosylated (G0) Antibodies
Objective: To produce antibodies with a high percentage of G0 glycoforms.

Method 1: Glycoengineering in Cell Lines

Cell Line Selection: Utilize a Chinese Hamster Ovary (CHO) cell line with a knockout of the

FUT8 gene, which encodes the α-1,6-fucosyltransferase responsible for core fucosylation.

Transfection and Culture: Transfect the FUT8 knockout CHO cells with the expression vector

containing the antibody gene. Culture the cells under standard conditions for antibody

production.

Purification: Purify the secreted antibody from the cell culture supernatant using Protein A

affinity chromatography.

Glycan Analysis: Characterize the N-glycan profile of the purified antibody using methods

such as HILIC-UPLC-FLR-MS to confirm the high abundance of afucosylated G0 glycans.

Method 2: Enzymatic Deglycosylation

For research purposes, commercially available fucosylated antibodies can be enzymatically

treated to remove fucose.

Enzyme: Use α-fucosidase to specifically cleave the fucose residue from the N-glycan.
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Reaction Conditions: Follow the manufacturer's protocol for the specific α-fucosidase

enzyme, optimizing buffer conditions, enzyme-to-antibody ratio, and incubation time.

Enzyme Removal: Remove the α-fucosidase after the reaction, for example, by using an

affinity tag on the enzyme or through size-exclusion chromatography.

Protocol 2: Antibody-Dependent Cell-Mediated
Cytotoxicity (ADCC) Assay
Objective: To quantify the ability of a G0 antibody to mediate the killing of target cells by

effector cells.

Materials:

Target cells expressing the antigen of interest.

Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or isolated Natural Killer (NK)

cells.

G0 antibody and a fucosylated control antibody.

Assay medium (e.g., RPMI-1640 with 10% FBS).

Cytotoxicity detection reagent (e.g., LDH release assay kit, Calcein-AM, or a flow cytometry-

based method).

Procedure (LDH Release Assay):

Cell Preparation:

Plate target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate

overnight.

Isolate effector cells (PBMCs or NK cells) and adjust the concentration to achieve the

desired effector-to-target (E:T) ratio (e.g., 25:1).

Antibody Dilution: Prepare serial dilutions of the G0 antibody and the fucosylated control

antibody.
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Assay Setup:

Add the diluted antibodies to the wells containing the target cells.

Add the effector cells to the wells.

Include control wells:

Target cells only (spontaneous release).

Target cells with effector cells (background killing).

Target cells with lysis buffer (maximum release).

Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

LDH Measurement:

Centrifuge the plate at 250 x g for 5 minutes.

Transfer the supernatant to a new 96-well plate.

Add the LDH reaction mixture according to the manufacturer's instructions.

Incubate for 30 minutes at room temperature, protected from light.

Measure the absorbance at 490 nm.

Data Analysis:

Calculate the percentage of specific lysis using the following formula: % Specific Lysis =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] x 100

Plot the % specific lysis against the antibody concentration and determine the EC50 value.

Protocol 3: Complement-Dependent Cytotoxicity (CDC)
Assay
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Objective: To assess the ability of an antibody to induce complement-mediated lysis of target

cells.

Materials:

Target cells expressing the antigen of interest.

Source of complement (e.g., normal human serum or baby rabbit complement).

Antibody with varying levels of galactosylation (G0, G1, G2).

Assay medium (e.g., RPMI-1640 with 1% BSA).

Cell viability reagent (e.g., Calcein-AM or a reagent that measures ATP content like CellTiter-

Glo®).

Procedure (Calcein-AM Release Assay):

Target Cell Labeling:

Label the target cells with Calcein-AM according to the manufacturer's protocol.

Wash the cells to remove excess dye.

Cell Plating: Plate the labeled target cells in a 96-well plate at a density of 2 x 10^4 cells/well.

Antibody and Complement Addition:

Add serial dilutions of the test antibodies to the wells.

Add the complement source at the recommended concentration (e.g., 10-20%).

Include control wells:

Target cells only (spontaneous release).

Target cells with complement only.

Target cells with lysis buffer (maximum release).
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Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

Fluorescence Measurement: Measure the fluorescence of the released Calcein in the

supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

Data Analysis:

Calculate the percentage of specific lysis using the following formula: % Specific Lysis =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] x 100

Plot the % specific lysis against the antibody concentration and determine the EC50 value.

Mandatory Visualizations

Target Cell G0 Antibody NK Cell

Antigen G0 Antibody
Binds

FcγRIIIa
High Affinity Binding

ITAM Phosphorylation Downstream Signaling Granzyme/Perforin Release Target Cell Lysis

Target Cell Galactosylated Antibody Complement Cascade

Antigen G2 Antibody
Binds

C1q
Binds

Complement Activation Membrane Attack Complex (MAC) Target Cell Lysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Antibody Production

Glycoengineering (e.g., FUT8 KO)

Antibody Purification (Protein A)

Glycan Analysis (HILIC-UPLC)

Effector Function Assays

ADCC Assay CDC Assay FcγR Binding Assay

Data Analysis & Interpretation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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